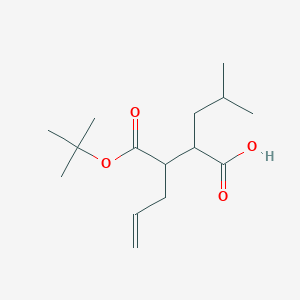![molecular formula C28H18O12 B12106267 8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione is a complex organic compound with a unique structure
准备方法
合成路线和反应条件
8-(9,10-二羟基-3-甲基-1,6,7-三氧代-3,4-二氢苯并[g]异色烯-8-基)-9,10-二羟基-3-甲基-3,4-二氢苯并[g]异色烯-1,6,7-三酮的合成涉及多个步骤,包括异色烯核心结构的形成以及随后的官能化。合成路线通常从通过环化反应制备核心结构开始,然后在受控条件下引入羟基和甲基。这些反应中常用的试剂包括强酸、碱和氧化剂。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成平台等技术可以用于简化生产流程。此外,色谱法和结晶等纯化方法用于分离最终产物。
化学反应分析
反应类型
8-(9,10-二羟基-3-甲基-1,6,7-三氧代-3,4-二氢苯并[g]异色烯-8-基)-9,10-二羟基-3-甲基-3,4-二氢苯并[g]异色烯-1,6,7-三酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌和其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其相应的还原形式。
取代: 羟基可以使用适当的试剂被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及卤代烷等取代试剂。温度、溶剂和pH等反应条件被仔细控制以实现所需的转化。
主要形成的产物
从这些反应中形成的主要产物包括原始化合物的各种氧化、还原和取代衍生物。这些产物可以表现出不同的化学和生物学性质,使其成为进一步研究和应用的宝贵材料。
科学研究应用
8-(9,10-二羟基-3-甲基-1,6,7-三氧代-3,4-二氢苯并[g]异色烯-8-基)-9,10-二羟基-3-甲基-3,4-二氢苯并[g]异色烯-1,6,7-三酮在科学研究中有多种应用:
化学: 该化合物用作合成更复杂分子的构建模块,并用作各种有机反应的试剂。
生物学: 它被研究其潜在的生物活性,包括抗氧化、抗菌和抗癌特性。
医学: 该化合物被研究其潜在的治疗应用,例如在治疗癌症和其他疾病方面。
工业: 它用于开发新材料,并作为合成工业化学品的先驱。
作用机制
8-(9,10-二羟基-3-甲基-1,6,7-三氧代-3,4-二氢苯并[g]异色烯-8-基)-9,10-二羟基-3-甲基-3,4-二氢苯并[g]异色烯-1,6,7-三酮的作用机制涉及它与各种分子靶标和途径的相互作用。该化合物可以与酶、受体和其他生物分子相互作用,导致细胞过程发生变化。例如,其抗氧化特性可能涉及清除活性氧物种并保护细胞免受氧化损伤。
相似化合物的比较
类似化合物
Viomellein: 一种结构相关的化合物,具有类似的生物活性。
香豆素: 一类具有类似核心结构和多种生物学性质的化合物。
黄酮类化合物: 另一类具有类似抗氧化和治疗潜力的化合物。
独特性
8-(9,10-二羟基-3-甲基-1,6,7-三氧代-3,4-二氢苯并[g]异色烯-8-基)-9,10-二羟基-3-甲基-3,4-二氢苯并[g]异色烯-1,6,7-三酮因其官能团的特定组合及其进行多种化学转化的潜力而独一无二。其独特的结构允许与生物靶标发生独特的相互作用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C28H18O12 |
|---|---|
分子量 |
546.4 g/mol |
IUPAC 名称 |
8-(9,10-dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione |
InChI |
InChI=1S/C28H18O12/c1-7-3-9-5-11-15(21(31)13(9)27(37)39-7)23(33)17(25(35)19(11)29)18-24(34)16-12(20(30)26(18)36)6-10-4-8(2)40-28(38)14(10)22(16)32/h5-8,31-34H,3-4H2,1-2H3 |
InChI 键 |
QSOHSHLFJFCXEH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=C(C(=O)C3=O)C4=C(C5=C(C=C6CC(OC(=O)C6=C5O)C)C(=O)C4=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)





